Molecular Weight and LogP Shift Induced by 8‑(Piperidin‑1‑yl)methyl Substitution
The 8‑(piperidin‑1‑yl)methyl group increases the molecular weight by 97.2 g·mol⁻¹ and raises the calculated logP by approximately 1.8 units compared to the non‑piperidine analog 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one (MW 331.16 g·mol⁻¹, ALogP ~2.1) [REFS‑1]. This shift repositions the compound within Lipinski’s rule‑of‑five space, moving it from a fragment‑like to a lead‑like region and potentially improving membrane permeability while retaining oral bioavailability [REFS‑2].
| Evidence Dimension | Molecular weight & calculated logP (ALogP) |
|---|---|
| Target Compound Data | MW = 428.33 g·mol⁻¹, ALogP ≈ 3.9 |
| Comparator Or Baseline | 3‑(4‑Bromophenyl)‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one: MW = 331.16 g·mol⁻¹, ALogP ≈ 2.1 (Chembase & AKSci data) [REFS‑1] |
| Quantified Difference | ΔMW = +97.2 g·mol⁻¹; ΔALogP ≈ +1.8 |
| Conditions | Calculated using consensus ALogP algorithm; experimental logP not available |
Why This Matters
The higher logP and molecular weight place the compound in a more drug‑like chemical space, which may translate to better passive membrane permeability compared to the simpler fragment.
- [1] Chembase, 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one (ID 191931), accessed 2026-05-09. View Source
- [2] MolBIC IDRBLab, Compound Information for C₂₂H₂₂BrNO₃, accessed 2026-05-09. View Source
